molecular formula C8H13N B1482309 3-(Cyclopropylmethylidene)pyrrolidine CAS No. 1563969-96-9

3-(Cyclopropylmethylidene)pyrrolidine

Cat. No.: B1482309
CAS No.: 1563969-96-9
M. Wt: 123.2 g/mol
InChI Key: NOWQCIAXZKEQQV-YVMONPNESA-N
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Description

3-(Cyclopropylmethylidene)pyrrolidine is a synthetic organic compound that features a pyrrolidine ring, a five-membered saturated nitrogen heterocycle, which is a privileged scaffold in pharmaceutical research. The pyrrolidine ring is one of the most common nitrogen heterocycles found in U.S. FDA-approved drugs due to its beneficial physicochemical properties, including the ability to efficiently explore pharmacophore space, contribute to a molecule's stereochemistry, and increase three-dimensional coverage due to the ring's non-planarity . The cyclopropylmethylidene substituent on the pyrrolidine core may influence the compound's lipophilicity and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. This compound is intended for use in research and development as a key building block for constructing novel bioactive molecules. Researchers can utilize this pyrrolidine derivative in the design and synthesis of compounds for screening against various biological targets. Pyrrolidine-containing compounds have demonstrated a wide range of important biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects, as well as various enzyme inhibitory applications . Key Applications: Medicinal Chemistry Research; SAR Studies; Library Synthesis; Hit-to-Lead Optimization. Handling: For Research Use Only. Not for diagnostic or therapeutic use. Not for human use.

Properties

IUPAC Name

(3Z)-3-(cyclopropylmethylidene)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-7(1)5-8-3-4-9-6-8/h5,7,9H,1-4,6H2/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWQCIAXZKEQQV-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C\2/CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to Pyrrolidine Derivatives

The pyrrolidine ring can be constructed or functionalized via several well-established methods:

  • Reduction of Functionalized Precursors: For example, 3-pyrrolidinol can be prepared by catalytic reduction of 4-chloro-3-hydroxybutyronitrile, a process that is economical and efficient, often employing catalysts such as rhodium/alumina or platinum oxide under hydrogen atmosphere. Although this method targets 3-pyrrolidinol, the principle of reducing nitrile or halohydrin precursors to pyrrolidine rings is foundational.

  • Multicomponent Reactions (MCRs): MCRs allow the assembly of complex pyrrolidine frameworks by combining primary amines, aldehydes, and maleimides in a single pot, often via 1,3-dipolar cycloaddition mechanisms. Such strategies enable the synthesis of spirocyclic pyrrolidine derivatives with high yields and selectivity under mild conditions.

Catalytic Reduction of Functionalized Precursors

A notable industrially relevant method involves:

  • Starting Material: 4-chloro-3-hydroxybutyronitrile, which can be synthesized by reacting epichlorohydrin with cyanating agents.

  • Reduction: Catalytic hydrogenation using rhodium/alumina or platinum oxide catalysts under hydrogen pressure converts the nitrile group to a primary amine, simultaneously enabling cyclization to form the pyrrolidine ring.

  • Isolation: Post-reaction filtration of catalyst and distillation yields 3-pyrrolidinol derivatives.

Though this method is for 3-pyrrolidinol, analogous strategies could be adapted to introduce cyclopropylmethylidene substituents by modifying the starting nitrile or halohydrin precursors accordingly.

Optimization of Reaction Conditions: Data from Related Pyrrolidine Syntheses

Entry Temperature (°C) Time (h) Yield (%) Diastereomeric Ratio (dr) Notes
1 120 17 88 2:1 Standard conditions with toluene solvent
2 120 17 <40 - Altered order of addition, poor conversion
3 120 8 89 2:1 Shorter time, high yield
4 50 17 88 3:1 Lower temperature improves selectivity
5 Room temperature 24 87 >95:5 Best diastereoselectivity at RT

Table 1: Optimization of synthesis conditions for related pyrrolidine derivatives via multicomponent reactions.

Summary of Key Research Findings

  • Catalytic Reduction: Efficient for preparing pyrrolidine rings from nitrile precursors; catalysts like rhodium/alumina provide high yields without racemization.

  • Multicomponent Reactions: Enable the synthesis of complex pyrrolidine derivatives with alkylidene substituents under mild conditions; reaction order and temperature critically affect outcomes.

  • Diastereoselectivity: Can be tuned by reaction temperature and solvent choice; room temperature reactions may afford superior selectivity albeit with longer reaction times.

  • Synthetic Flexibility: The methodologies allow incorporation of cyclopropylmethylidene groups either by direct condensation or via cycloaddition strategies, though specific adaptations may be required.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylmethylidene)pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation with catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions are possible, where the cyclopropylmethylidene group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethylidene ketones, while reduction can produce cyclopropylmethylidene amines.

Scientific Research Applications

3-(Cyclopropylmethylidene)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethylidene)pyrrolidine involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that it can interact with enzymes such as Akt, influencing their activity . This interaction can lead to various biological effects, including modulation of cell signaling pathways and inhibition of enzyme activity .

Comparison with Similar Compounds

    Pyrrolidine: A simpler structure without the cyclopropylmethylidene group, commonly used in medicinal chemistry.

    Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.

    Pyrrolizine: A bicyclic structure with different biological activities compared to pyrrolidine derivatives.

Uniqueness: 3-(Cyclopropylmethylidene)pyrrolidine is unique due to its cyclopropylmethylidene substituent, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research areas .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Cyclopropylmethylidene)pyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves alkylation or condensation reactions. For example, analogous pyrrolidine derivatives (e.g., 3-(3-Fluoro-4-methylbenzyl)pyrrolidine) are synthesized via nucleophilic substitution between cyclopropylmethyl halides and pyrrolidine precursors under anhydrous conditions . Optimization of base (e.g., NaOH in dichloromethane) and temperature (0–25°C) is critical to minimize side reactions and improve stereochemical control . Characterization via 1^1H/13^13C NMR and LC-MS is recommended to confirm regioselectivity and purity .

Q. How is the stereochemistry of this compound characterized, and what analytical techniques are essential?

  • Methodological Answer : Chiral HPLC or polarimetry is used to determine enantiomeric excess, while X-ray crystallography resolves absolute configuration. For example, (S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride was characterized using X-ray to confirm stereochemical assignments, with purity >95% validated via LC-MS . Cyclopropyl substituents may introduce steric hindrance, necessitating NOESY NMR to confirm spatial arrangements .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., 3-(2-Chlorophenyl)pyrrolidine, HCl). Key precautions include:

  • Use of PPE (gloves, goggles) to avoid skin/eye contact .
  • Storage at 0–6°C under inert gas (e.g., N2_2) to prevent degradation .
  • Emergency protocols for inhalation or ingestion, including immediate medical consultation .

Advanced Research Questions

Q. How does the cyclopropylmethylidene group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The cyclopropyl group’s strain and electron-withdrawing effects enhance reactivity in Suzuki-Miyaura couplings. For instance, 3-(Trifluoromethyl)pyrrolidine derivatives undergo palladium-catalyzed cross-coupling with aryl boronic acids at 80–100°C, achieving >80% yield . Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from stereochemical variations or assay conditions. For example:

  • Case Study : 3-(3-Fluoro-4-methylbenzyl)pyrrolidine showed divergent IC50_{50} values in kinase assays due to enantiomeric impurities. Resolution via chiral chromatography and retesting under standardized conditions (pH 7.4, 37°C) reconciled data .
  • Recommendation : Validate purity (>99% via HPLC) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can computational methods guide the design of this compound-based inhibitors for neurological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding poses to receptors like dopamine D3_3. For example, pyrrolidine derivatives with bulky substituents showed higher affinity in silico due to hydrophobic pocket interactions . QSAR models incorporating Hammett σ values of substituents can optimize bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclopropylmethylidene)pyrrolidine
Reactant of Route 2
3-(Cyclopropylmethylidene)pyrrolidine

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